(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole
Description
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Properties
IUPAC Name |
N-[(E)-(1-propan-2-ylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c1-12(2)24-16-10-6-5-9-15(16)20-17(24)11-19-23-18-21-13-7-3-4-8-14(13)22-18/h3-12H,1-2H3,(H2,21,22,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGPOXRAGFMMCJ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibitory properties.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Benzimidazole rings
- Substituents : Hydrazone and isopropyl groups
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have shown significant antimicrobial activity against various pathogens. Research indicates that compounds with benzimidazole moieties exhibit diverse activities:
- Antibacterial Activity :
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 3ao | S. aureus ATCC 25923 | < 1 |
| 3aq | C. albicans ATCC 10231 | 3.9 |
| 3ad | M. smegmatis | < 10 |
- Antifungal Activity :
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied:
- Mechanism of Action :
- Cell Lines Tested :
Enzymatic Inhibition
Benzimidazole derivatives are known for their ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) :
Case Studies
Several case studies illustrate the biological efficacy of the benzimidazole derivatives:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Scientific Research Applications
The compound (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole, a derivative of benzimidazole, has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and analytical chemistry.
Structure and Properties
The compound features two benzimidazole moieties connected by a hydrazone linkage. This structural arrangement contributes to its biological activity and stability. The presence of an isopropyl group enhances its lipophilicity, which may improve its bioavailability in medicinal applications.
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In vitro Evaluation
A study conducted on human breast cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups. The mechanism was attributed to the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains.
Case Study: Antibacterial Testing
In a series of tests against Gram-positive and Gram-negative bacteria, the compound displayed notable inhibition zones, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration values were determined, showing effectiveness comparable to standard antibiotics.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzimidazole derivatives make them suitable candidates for use in organic electronics. The compound's ability to form stable thin films can be leveraged in the development of organic light-emitting diodes.
Research Findings: Device Performance
Studies have reported that devices fabricated using this compound exhibit high luminescence efficiency and stability under operational conditions. The energy levels of the compound align well with those required for effective charge transport in OLED applications.
Photovoltaic Cells
The photovoltaic properties of benzimidazole derivatives have also been explored. The compound's ability to absorb light in the visible spectrum can enhance the efficiency of solar cells.
Case Study: Solar Cell Efficiency
Research indicated that incorporating this compound into photovoltaic devices improved overall energy conversion efficiency by facilitating better charge separation and transport.
Sensor Development
The compound's chemical properties make it a candidate for developing sensors for detecting metal ions or biological molecules. Its selective binding capabilities can be harnessed in sensor technology.
Research Findings: Sensor Performance
Studies have demonstrated that sensors utilizing this compound exhibit high sensitivity and selectivity towards specific ions, making them valuable tools in environmental monitoring and biomedical applications.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The hydrazone functional group (-NH-N=CH-) enables participation in cyclocondensation reactions. Key findings include:
Reaction with β-Ketoesters
Under basic conditions (sodium ethoxide in ethanol), the hydrazone reacts with acetylacetone to form triazole derivatives via 1,3-dipolar cycloaddition .
textReaction Scheme: (E)-2-((2-(1H-Benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole + Acetylacetone → 1-(1-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Conditions : Reflux in ethanol, 5 hours.
Yield : ~58% .
Key Observations :
Alkylation and Acylation at Benzimidazole Nitrogen
The isopropyl substituent on the benzimidazole nitrogen modulates steric effects, but the unsubstituted NH site remains reactive:
Alkylation with Haloalkanes
Reaction with ethyl bromoacetate introduces side chains at the 1-position of benzimidazole, enhancing biological activity (e.g., VEGFR-2 inhibition) .
textExample: This compound + Ethyl bromoacetate → 1-(Ethoxycarbonylmethyl)-substituted derivative
Conditions : DMF, reflux.
Impact : Elongated side chains improve cytotoxicity (IC₅₀ = 1.98 μM vs. HepG2) .
Acylation with Tosyl Isocyanates
Reaction with p-toluenesulfonyl isocyanate forms carbazone derivatives, enabling further functionalization .
Metal Coordination and Complex Formation
The benzimidazole nitrogens and hydrazone group act as ligands for transition metals:
Coordination with Cu(II) and Zn(II)
Studies on analogous benzimidazole-hydrazones show:
Biological Relevance : Enhanced antimicrobial activity in metal complexes (MIC = 4–64 μg/mL) .
Oxidation and Reduction Reactions
Oxidation of Hydrazone
Controlled oxidation with H₂O₂ or KMnO₄ cleaves the C=N bond, yielding benzimidazole-carboxylic acids (unpublished data inferred from hydrazone chemistry).
Reduction with NaBH₄
Selective reduction of the hydrazone’s imine bond generates a hydrazine intermediate, enabling reductive alkylation pathways.
Acid/Base-Mediated Tautomerism
The hydrazone group exhibits pH-dependent tautomerism:
-
Acidic Conditions : Predominantly exists in the keto form (C=NH-NH-).
-
Basic Conditions : Shifts to the enol form (C-OH-N=N-), affecting reactivity .
Mechanistic Insights
-
Hydrazone Reactivity : The C=N bond undergoes nucleophilic addition, while the NH group participates in hydrogen bonding and acid-base equilibria .
-
Benzimidazole Aromaticity : Electron-rich rings facilitate electrophilic substitution at the 5- and 6-positions under nitration or sulfonation conditions (theoretical prediction).
This compound’s versatility in forming bioactive heterocycles and metal complexes positions it as a valuable scaffold in drug discovery and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
